1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine
CAS No.: 167262-86-4
Cat. No.: VC0184264
Molecular Formula: C21H24N2O2
Molecular Weight: 336.435
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167262-86-4 |
|---|---|
| Molecular Formula | C21H24N2O2 |
| Molecular Weight | 336.435 |
| IUPAC Name | tert-butyl 4-cyano-4-naphthalen-2-ylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C21H24N2O2/c1-20(2,3)25-19(24)23-12-10-21(15-22,11-13-23)18-9-8-16-6-4-5-7-17(16)14-18/h4-9,14H,10-13H2,1-3H3 |
| Standard InChI Key | JMTRYZLLWRAPGE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC3=CC=CC=C3C=C2 |
Introduction
1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine, also known as tert-butyl 4-cyano-4-naphthalen-2-ylpiperidine-1-carboxylate, is a complex organic compound with a molecular formula of C21H24N2O2 and a molecular weight of 336.4 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure, which includes a naphthalene ring and a cyano group attached to a piperidine core.
Synthesis and Applications
The synthesis of 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine typically involves the reaction of a naphthalene derivative with a piperidine precursor in the presence of appropriate reagents to introduce the cyano and Boc groups. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry where it can serve as a building block for drugs targeting various biological pathways.
Research Findings and Patents
Research on 1-Boc-4-cyano-4-(2-naphthalenyl)-piperidine is ongoing, with studies focusing on its potential applications in medicinal chemistry. Patents related to this compound are available through the World Intellectual Property Organization (WIPO) PatentScope database, indicating its importance in the development of new chemical entities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume